molecular formula C9H8F3I B8098181 3-TrifluoromethylphenEthyl iodide

3-TrifluoromethylphenEthyl iodide

Cat. No.: B8098181
M. Wt: 300.06 g/mol
InChI Key: SLCGTIAFUDSGME-UHFFFAOYSA-N
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Description

3-TrifluoromethylphenEthyl iodide is a chemical compound with the molecular formula C9H8F3I It is characterized by the presence of a trifluoromethyl group attached to a phenethyl iodide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-TrifluoromethylphenEthyl iodide typically involves the iodination of 3-trifluoromethylphenEthylbenzene. This reaction can be carried out using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-TrifluoromethylphenEthyl iodide can undergo various chemical reactions, including:

  • Oxidation: The iodide group can be oxidized to form iodine or iodate.

  • Reduction: The compound can be reduced to form the corresponding phenethyl compound.

  • Substitution: The iodide group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Iodine (I2) or iodate (IO3-)

  • Reduction: Phenethyl alcohol or phenethylamine

  • Substitution: Amines, alcohols, or other substituted phenethyl compounds

Scientific Research Applications

3-TrifluoromethylphenEthyl iodide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of certain enzymes or receptors.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-TrifluoromethylphenEthyl iodide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-TrifluoromethylphenEthyl iodide is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • Phenethyl iodide: Lacks the trifluoromethyl group.

  • 3-Fluorophenethyl iodide: Contains a single fluorine atom instead of three.

  • 3-Chlorophenethyl iodide: Contains a chlorine atom instead of fluorine.

Properties

IUPAC Name

1-(2-iodoethyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3I/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCGTIAFUDSGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(Trifluoromethyl)phenethyl alcohol (10.0 g, 52.6 mmol), triphenylphosphine (17.9 g, 68.4 mmol), and imidazole (5.00 g, 73.6 mmol) were dissolved in acetonitrile (42 mL) and ether (70 mL), then the mixture was cooled to 0° C. Iodine (18.7 g, 73.6 mmol) was added in portions, then the mixture was stirred for 4 h. The reaction mixture was diluted with ether (1 L), washed with saturated Na2S2O3 (3×300 mL), aqueous CuSO4 (2×300 mL), and brine (2×300 mL), dried over Na2SO4, filtered, and concentrated to a volume of 200 mL. The precipitate of triphenylphosphineoxide was removed by filtration and the filtrate was triturated with ether/hexanes (2:1, 300 mL). Additional triphenylphosphine-oxide was removed by filtration, and the filtrate was concentrated to dryness to provide 1-(2-iodoethyl)-3-trifluoromethylbenzene as a yellow oil (16.5 g, quantitative): 1H NMR (300 MHz, CDCl3) δ 7.54–7.35 (m, 4H), 3.37 (t, J=8.3 Hz, 2H), 3.24 (t, J=8.3 Hz, 2H); 19F NMR (282 MHz, CDCl3) δ −63.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

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